An In-depth Technical Guide to the Synthesis and Characterization of Acetrizoic Acid for Research Applications
An In-depth Technical Guide to the Synthesis and Characterization of Acetrizoic Acid for Research Applications
Acetrizoic acid, with the IUPAC name 3-acetamido-2,4,6-triiodobenzoic acid, is a tri-iodinated benzoic acid derivative.[1][2] Historically, it was one of the first monomeric ionic compounds used as an X-ray contrast agent, developed by V.H. Wallingford in the early 1950s.[1][2][3] Its high iodine content provides excellent X-ray attenuation, a property that made it valuable for medical imaging procedures such as pyelography and angiography. While it has largely been superseded in clinical practice by agents with lower osmolality and improved safety profiles, acetrizoic acid continues to be a compound of interest for researchers in various fields, including the development of new imaging agents and in toxicological studies. This guide provides detailed methodologies for its synthesis and characterization for research purposes.
Synthesis of Acetrizoic Acid
The synthesis of acetrizoic acid is typically achieved through a two-step process commencing with 3-aminobenzoic acid. This involves an electrophilic aromatic substitution to introduce three iodine atoms onto the benzene ring, followed by the acetylation of the amino group. A key intermediate in this process is 3-amino-2,4,6-triiodobenzoic acid.
A logical workflow for the synthesis of acetrizoic acid is presented below.
Experimental Protocols
Step 1: Synthesis of 3-Amino-2,4,6-triiodobenzoic acid
This procedure is adapted from established methods for the tri-iodination of aminobenzoic acid derivatives.
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Dissolution of Starting Material: In a suitable reaction vessel, dissolve 68.5 g of 3-aminobenzoic acid in 2000 mL of water containing 50 mL of concentrated hydrochloric acid.
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Addition of Iodinating Agent: Slowly add a mixture of 290 g of iodine monochloride and 290 mL of concentrated hydrochloric acid to the stirred solution.
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Reaction: Gradually heat the mixture to 80-85°C and maintain this temperature with continuous stirring for 3 hours.
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Isolation of Crude Product: The crude 3-amino-2,4,6-triiodobenzoic acid will precipitate out of the solution.
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Purification: The crude product can be purified by recrystallizing its sodium salt from approximately five times its weight in water, with the addition of a small amount of sodium hydrogen sulfite. This process should be repeated to achieve a higher purity. A yield of approximately 70% can be expected.
Step 2: Synthesis of Acetrizoic Acid (Acetylation)
This step involves the acetylation of the amino group of the tri-iodinated intermediate.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the purified 3-amino-2,4,6-triiodobenzoic acid in acetic anhydride.
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Reaction: Heat the mixture to reflux (approximately 80°C) for about 3 hours.
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Monitoring the Reaction: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure. The resulting solid is then washed with a suitable solvent, such as water or a cold organic solvent, to remove any remaining impurities.
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Purification: The crude acetrizoic acid can be further purified by recrystallization to obtain a white to off-white crystalline powder. A purity of ≥ 98% is typically achieved for commercially available research-grade acetrizoic acid.
Characterization of Acetrizoic Acid
A comprehensive characterization of the synthesized acetrizoic acid is crucial to confirm its identity, purity, and structural integrity. This involves a combination of chromatographic and spectroscopic techniques.
A logical workflow for the characterization of acetrizoic acid is presented below.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis of acetrizoic acid. A reversed-phase method is typically employed.
Experimental Protocol: HPLC Analysis
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Column: A C18 reversed-phase column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) is suitable.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% triethylamine adjusted to pH 4.0 with orthophosphoric acid) and an organic solvent (e.g., a mixture of acetonitrile, methanol, and water) is effective.
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Detection: UV detection at a wavelength of 205 nm is appropriate for monitoring the eluted compounds.
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Injection Volume: An injection volume of 10-20 µL is typically used.
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Sample Preparation: A solution of the synthesized acetrizoic acid is prepared in a suitable diluent.
Spectroscopic Methods
Spectroscopic techniques are essential for confirming the molecular structure of acetrizoic acid.
1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum is often recorded using a KBr wafer technique.
Experimental Protocol: IR Spectroscopy
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A small amount of the dried acetrizoic acid sample is ground with potassium bromide (KBr).
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The mixture is then pressed into a thin, transparent pellet.
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The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Table 1: Key Infrared Absorption Bands for Acetrizoic Acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (R-COOH) |
| 3350 - 3250 | N-H Stretch | Secondary Amide (R-NH-C=O) |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid (R-COOH) |
| 1680 - 1630 | C=O Stretch (Amide I) | Secondary Amide (R-NH-C=O) |
| 1550 - 1510 | N-H Bend (Amide II) | Secondary Amide (R-NH-C=O) |
| 1300 - 1200 | C-O Stretch | Carboxylic Acid / Acetyl Group |
| Below 850 | C-I Stretch | Aryl Iodide |
Data compiled from typical ranges for the respective functional groups.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Spectroscopy
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A small amount of the acetrizoic acid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
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The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
Table 2: Predicted ¹H and ¹³C NMR Data for Acetrizoic Acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 8.0 - 8.5 | s | Aromatic-H |
| ¹H | ~ 9.5 - 10.5 | s | Amide-H |
| ¹H | ~ 13.0 - 14.0 | br s | Carboxylic Acid-H |
| ¹H | ~ 2.1 | s | Acetyl-CH₃ |
| ¹³C | ~ 170 | s | Carboxylic Acid C=O |
| ¹³C | ~ 168 | s | Amide C=O |
| ¹³C | ~ 140 - 150 | s | Aromatic C-N & C-COOH |
| ¹³C | ~ 90 - 120 | s | Aromatic C-I & C-H |
| ¹³C | ~ 24 | s | Acetyl-CH₃ |
Note: Predicted chemical shifts are approximate and may vary depending on the solvent and experimental conditions.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation patterns, which provides further structural evidence. The molecular weight of acetrizoic acid (C₉H₆I₃NO₃) is 556.86 g/mol .
Experimental Protocol: Mass Spectrometry
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A dilute solution of the sample is prepared in a suitable solvent.
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The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
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The mass spectrum is recorded.
Table 3: Predicted Mass Spectrometry Fragments for Acetrizoic Acid
| m/z (Mass-to-Charge Ratio) | Ion Formula | Description |
|---|---|---|
| 557.75 | [C₉H₇I₃NO₃]⁺ | Molecular ion peak (M+H)⁺ |
| 539.74 | [C₉H₅I₃NO₂]⁺ | Loss of water (H₂O) from the carboxylic acid group |
| 512.76 | [C₈H₅I₃N]⁺ | Loss of the carboxyl group (-COOH) |
| 496.76 | [C₇H₃I₃O]⁺ | Loss of the acetamido group (-NHCOCH₃) |
Note: m/z values are calculated for the most common isotopes.
Physical and Elemental Analysis
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Melting Point: The melting point is a fundamental test of purity. Acetrizoic acid has a reported melting point with decomposition around 280-280.5 °C.
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Elemental Analysis: This technique provides the percentage composition of elements (C, H, I, N, O), which can be compared against theoretical values to verify the empirical formula.
By following these detailed synthesis and characterization protocols, researchers can confidently prepare and validate acetrizoic acid for their specific research needs, ensuring the quality and reliability of their experimental outcomes.
